Cbz-Trp-Val-Sta-Ala-Sta-OH
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Overview
Description
Cbz-Trp-Val-Sta-Ala-Sta-OH is a synthetic peptide compound composed of the amino acids tryptophan (Trp), valine (Val), statine (Sta), and alanine (Ala), with a carboxybenzyl (Cbz) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Trp-Val-Sta-Ala-Sta-OH typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino groups using the carboxybenzyl (Cbz) group. The protected amino acids are then sequentially coupled using standard peptide synthesis techniques, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yields and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide chain is assembled on a solid resin support, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions
Cbz-Trp-Val-Sta-Ala-Sta-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Pd, LiAlH4, NaBH4
Substitution: NaOCH3, NH3, RLi (organolithium reagents)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Cbz-Trp-Val-Sta-Ala-Sta-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly as enzyme inhibitors or receptor ligands.
Industry: Utilized in the development of new materials and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of Cbz-Trp-Val-Sta-Ala-Sta-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The specific pathways involved depend on the target enzyme or receptor .
Comparison with Similar Compounds
Cbz-Trp-Val-Sta-Ala-Sta-OH can be compared to other similar compounds, such as:
Properties
CAS No. |
145031-47-6 |
---|---|
Molecular Formula |
C43H62N6O10 |
Molecular Weight |
823.0 g/mol |
IUPAC Name |
(3S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]-6-methylheptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid |
InChI |
InChI=1S/C43H62N6O10/c1-24(2)17-32(35(50)20-37(52)45-27(7)40(55)46-33(18-25(3)4)36(51)21-38(53)54)47-42(57)39(26(5)6)49-41(56)34(19-29-22-44-31-16-12-11-15-30(29)31)48-43(58)59-23-28-13-9-8-10-14-28/h8-16,22,24-27,32-36,39,44,50-51H,17-21,23H2,1-7H3,(H,45,52)(H,46,55)(H,47,57)(H,48,58)(H,49,56)(H,53,54)/t27-,32-,33?,34-,35-,36-,39-/m0/s1 |
InChI Key |
LGYGHBKRXYHDQJ-PLOKRZIXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3)O |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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